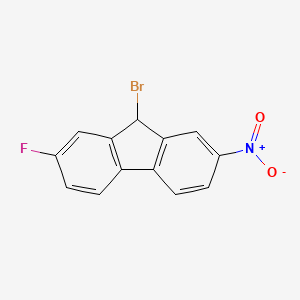![molecular formula C18H12O2S B14748468 Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone is a compound that features a thiophene ring, a phenyl group, and a carbonyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Vorbereitungsmethoden
The synthesis of thiophene derivatives, including Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone, often involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various reaction conditions .
Analyse Chemischer Reaktionen
Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone can undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus pentasulfide for sulfurization and potassium t-butoxide for cyclization . The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Thiophene derivatives are utilized as corrosion inhibitors in industrial chemistry, organic semiconductors in material science, and exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . They are also used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone involves its interaction with various molecular targets and pathways. Thiophene derivatives are known to modulate biological activities by binding to specific receptors and enzymes, thereby influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The unique structural features of this compound, such as the presence of both phenyl and thiophene rings, contribute to its distinct properties and applications .
Eigenschaften
Molekularformel |
C18H12O2S |
|---|---|
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone |
InChI |
InChI=1S/C18H12O2S/c19-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)18(20)16-11-6-12-21-16/h1-12H |
InChI-Schlüssel |
WASVTOWVKRIUOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3E)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14748397.png)



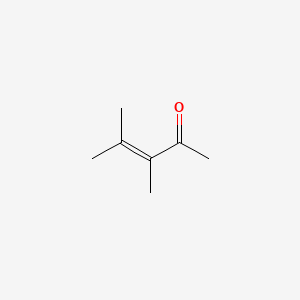
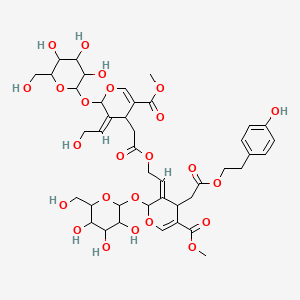
![Spiro[4.7]dodecane](/img/structure/B14748417.png)
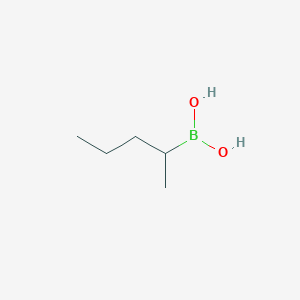
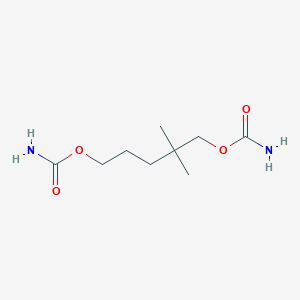
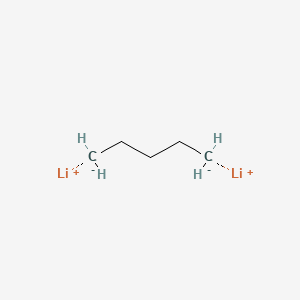
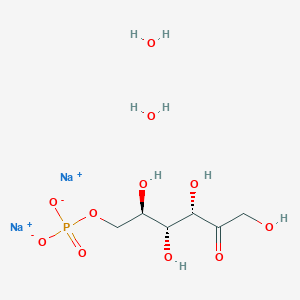
![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
